molecular formula C41H78O16P2 · 2NH4 B1163564 PtdIns-(4)-P1 (1,2-dipalmitoyl) (ammonium salt)

PtdIns-(4)-P1 (1,2-dipalmitoyl) (ammonium salt)

Cat. No. B1163564
M. Wt: 925.1
InChI Key: OPINFWRRUYYMQL-JFAQSPRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositol phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(4)-P1 can be further phosphorylated to give triphosphates such as PtdIns-(3,4,5)-P3. These can also be cleaved by PI-specific phospholipase C (PLC) to give inositol triphosphates (IP3). The diacyl glycerol and IP3 generated by this PLC-cleavage are also part of a complex biochemical and signal transduction cascade which has not been entirely elucidated. For some additional reading, please see references .

Scientific Research Applications

  • Affinity Matrices in Protein Binding : Analogs of dipalmitoyl phosphatidic acid and phosphatidylinositol bisphosphate were synthesized and immobilized to study protein binding. This research demonstrates the potential of PtdIns-(4)-P1 analogs in exploring protein-lipid interactions (Lim et al., 2002).

  • Molecular Recognition and Biological Roles : The interaction of PtdIns(5)P with the tumor suppressor protein ING2 and its role in chromatin modification were explored. The study used analogs of PtdIns(5)P, including dipalmitoyl PtdIns(5)P, to investigate these biological processes (Huang et al., 2007).

  • Effects on Electron Donor-Acceptor Molecules : The interaction of tetraalkylammonium salts, commonly used as phase-transfer catalysts, with dipolar systems and their influence on the properties of these systems was investigated. This research can provide insights into the roles of ammonium salts in various chemical applications (Karmakar & Samanta, 2001).

  • Synthesis of Metabolically Stabilized Analogues : The synthesis of metabolically stabilized analogs of phosphatidylinositol-3-phosphate, using dipalmitoyl chains, provides tools to study lipid-mediated cell physiology changes (Xu et al., 2006).

  • Role in Cell Motility : PtdIns(3,4,5)P3, including its dipalmitoyl form, was found to increase the motility of cells, acting through protein kinase C activation. This underscores the importance of phosphoinositides in cellular movement and signaling (Derman et al., 1997).

  • Studying Cellular Events Mediated by Phosphoinositides : Synthesized analogs of PtdIns(3,4,5)P(3), including the dipalmitoyl variant, showed agonist activity for cellular events mediated by this phosphoinositide (Zhang et al., 2008).

  • Phosphatidylinositol in Plant Stress Response : The study on Arabidopsis plants showed that PtdIns(4,5)P(2) synthesis increases in response to stress, suggesting a signaling pathway involving phosphatidylinositol bisphosphate in plant stress responses (Dewald et al., 2001).

properties

Molecular Formula

C41H78O16P2 · 2NH4

Molecular Weight

925.1

InChI

InChI=1S/C41H80O16P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)40(37(45)39(41)47)56-58(48,49)50;;/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,5

InChI Key

OPINFWRRUYYMQL-JFAQSPRRSA-N

SMILES

CCCCCCCCCCCCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCCCCCCCCCCCC)=O)=O.[NH4+].[NH4+]

synonyms

DPPI-4-P1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PtdIns-(4)-P1 (1,2-dipalmitoyl) (ammonium salt)
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PtdIns-(4)-P1 (1,2-dipalmitoyl) (ammonium salt)
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PtdIns-(4)-P1 (1,2-dipalmitoyl) (ammonium salt)
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PtdIns-(4)-P1 (1,2-dipalmitoyl) (ammonium salt)
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PtdIns-(4)-P1 (1,2-dipalmitoyl) (ammonium salt)
Reactant of Route 6
PtdIns-(4)-P1 (1,2-dipalmitoyl) (ammonium salt)

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